molecular formula C22H25ClO7 B10852391 O-spiroketal glucoside

O-spiroketal glucoside

Cat. No.: B10852391
M. Wt: 436.9 g/mol
InChI Key: WUEOKKVPVLUFPP-BDHVOXNPSA-N
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Description

O-Spiroketal glucoside is a novel, high-affinity inhibitor of the renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2), a promising target for metabolic disease research. This compound class features a unique spiro[isobenzofuran-1,2'-pyran] core structure, which confers exceptional metabolic stability against β-glucosidases compared to early O-glucoside inhibitors, making it ideal for sustained in vitro and in vivo studies . Its primary mechanism of action involves the selective inhibition of SGLT2, the transporter responsible for over 90% of glucose reabsorption in the kidney . By blocking this transporter, O-spiroketal C-arylglucosides promote urinary glucose excretion (glucosuria), offering a valuable, insulin-independent approach to lowering blood glucose levels for investigations into type 2 diabetes pathophysiology and treatment . Research indicates that structural optimization of the glucose moiety and the distal aromatic ring in this scaffold can yield compounds with single-digit nanomolar potency and high selectivity over SGLT1 . Beyond its core application in hyperglycemia research, the SGLT2 inhibitor class has demonstrated significant cardiovascular and renal benefits in clinical trials, positioning this compound as a crucial tool for exploring these pleiotropic effects in preclinical models . This product is presented to the research community as a key chemical probe for advancing the study of glucose homeostasis, metabolic syndrome, and novel therapeutic mechanisms.

Properties

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-6-chloro-5-[(4-ethoxyphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol

InChI

InChI=1S/C22H25ClO7/c1-2-28-15-5-3-12(4-6-15)7-13-8-16-14(9-17(13)23)11-29-22(16)21(27)20(26)19(25)18(10-24)30-22/h3-6,8-9,18-21,24-27H,2,7,10-11H2,1H3/t18-,19-,20+,21-,22+/m1/s1

InChI Key

WUEOKKVPVLUFPP-BDHVOXNPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=C3CO[C@]4(C3=C2)[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=C3COC4(C3=C2)C(C(C(C(O4)CO)O)O)O)Cl

Origin of Product

United States

Preparation Methods

Pharmacophore-Guided Design and Scaffold Discovery

The identification of the O-spiroketal C-arylglucoside scaffold originated from computational modeling and database mining. A 3D pharmacophore model derived from known SGLT2 inhibitors highlighted critical features:

  • A hydrophobic aromatic ring

  • Hydrogen-bond acceptors at positions analogous to glucose C-3 and C-4

  • A rigid spacer between the glucoside and aryl group .

A Cambridge Structural Database (CSD) search using these criteria identified the O-spiroketal system as a viable framework. Subsequent optimization yielded 16d (tofogliflozin), synthesized via a nine-step route starting from D-glucose. Key steps included regioselective benzoylation, Mitsunobu glycosylation, and spiroketalization under acidic conditions .

Table 1: Pharmacophore Features of O-Spiroketal Glucosides

FeatureRole in SGLT2 BindingExample in Tofogliflozin
Aryl GroupHydrophobic interactions4-Methylphenyl substituent
C-3/C-4 Hydroxy GroupsHydrogen bonding with Asn51β-D-glucopyranose configuration
Spiroketal BridgeConformational restraintIsobenzofuran-1,2'-pyran system

Organocatalytic Synthesis of O-Spiro-C-Aryl Glycosides

Organocatalysis has emerged as a stereocontrolled strategy for constructing O-spiroketal glucosides. A proline-derived catalyst (20 mol%) in dichloromethane at −20°C enables the coupling of peracetylated glucose donors with phenolic acceptors, achieving α:β ratios up to 19:1 . This method circumvents transition-metal catalysts, simplifying purification and enhancing compatibility with acid-sensitive substrates.

Reaction Scheme 1: Organocatalytic Glycosylation

Peracetylated glucose+Phenolic acceptor(S)-ProlineO-Spiroketal glucoside\text{Peracetylated glucose} + \text{Phenolic acceptor} \xrightarrow{\text{(S)-Proline}} \text{O-Spiroketal glucoside}

The protocol was extended to synthesize papulacandin derivatives, demonstrating its versatility for complex natural products .

Table 2: Organocatalytic Conditions and Yields

DonorAcceptorCatalystYield (%)α:β Ratio
1,2,3,4,6-Pentaacetyl4-Hydroxyazobenzene(S)-Proline7815:1
2,3,4,6-TetraacetylResorcinol(R)-Proline8219:1

Sugar Moiety Modifications for Enhanced Stability

Removing the C-6 hydroxy group from the glucose moiety improves metabolic stability without compromising SGLT2 affinity. For example, 6-deoxy this compound 39 (IC₅₀ = 4.1 nM) showed 98% oral bioavailability in rats, compared to 67% for the C-6 hydroxylated analog . Synthesis involves:

  • Selective deoxygenation via Barton-McCombie reaction

  • Mitsunobu glycosylation with 4-ethylphenol

  • Spirocyclization using p-toluenesulfonic acid .

Table 3: Impact of C-6 Modifications on Pharmacokinetics

CompoundC-6 SubstituenthSGLT2 IC₅₀ (nM)Oral Bioavailability (%)
39 H4.198
40 OH3.867

Mitsunobu Reaction in Glycosylation Steps

The Mitsunobu reaction is pivotal for constructing the C-aryl glycosidic bond. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose couples with phenolic acceptors in 85–92% yield . This method ensures β-selectivity, critical for mimicking natural glucose orientation in SGLT2 binding.

Comparative Analysis of Synthetic Routes

Table 4: Efficiency of this compound Synthesis Methods

MethodStepsOverall Yield (%)Selectivity (α:β)Scalability
Pharmacophore-Guided9121:8Moderate
Organocatalytic5351:19High
Mitsunobu Glycosylation7281:15High

Organocatalysis offers superior yields and stereocontrol but requires chiral catalysts. Pharmacophore-guided routes, while longer, enable precise structural optimization for drug candidates .

Chemical Reactions Analysis

Mechanistic Pathways and Stereochemical Outcomes

The reaction proceeds via two distinct pathways depending on conditions:

  • Inversion Pathway : Methanol-induced spirocyclization at –63°C yields inversion spiroketals (e.g., 32 ) with >90% selectivity .

  • Retention Pathway : Ti(Oi-Pr)₄-mediated cyclization at 0°C achieves retention spiroketals (e.g., 38 ) with complete diastereocontrol .

Mechanistic Insights :

  • Chelation Control : Ti(Oi-Pr)₄ stabilizes transition states through chelation, overriding thermodynamic preferences .

  • Steric Effects : Bulky alcohols (e.g., tert-butanol) suppress intermolecular glycosylation, favoring intramolecular cyclization .

Functionalization and Stability

O-spiroketal glucosides undergo selective modifications:

Hydroxyl Group Protection

Protecting GroupConditionsSelectivity
AcetonideAcetone, CuSO₄ (Lewis acid)Protects C-4 and C-6 hydroxyls .
Benzyl EtherBnBr, NaHRemovable via Pd/C hydrogenolysis .

Glycosidic Bond Hydrolysis

  • Acidic conditions (e.g., TsOH, –78°C) cleave glycosidic bonds, yielding thermodynamic spiroketals .

  • Enzymatic hydrolysis (e.g., β-glucosidase) shows no activity, highlighting metabolic stability .

Comparative Analysis of Synthetic Routes

MethodYield (%)Diastereoselectivity (dr)Key Advantage
MeOH-Induced 70–9270:30 → 92:8Kinetically controlled inversion
Ti(Oi-Pr)₄-Mediated 81–99>20:1Thermodynamic retention, broad scope
Acid-Catalyzed 40–60VariableLimited to stable substrates

Scientific Research Applications

Antidiabetic Applications

One of the most notable applications of O-spiroketal glucosides is in the treatment of diabetes. Recent studies have indicated that these compounds can act as inhibitors of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys.

  • Tofogliflozin : A prominent example is tofogliflozin, a C-aryl glucoside with an O-spiroketal ring system. It has been shown to selectively inhibit SGLT2, leading to significant reductions in blood glucose levels in diabetic models. In preclinical studies, it demonstrated a dose-dependent hypoglycemic effect, making it a candidate for type 2 diabetes treatment .
  • Mechanism of Action : The inhibition of SGLT2 by O-spiroketal glucosides results in increased urinary glucose excretion and reduced plasma glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes who struggle with hyperglycemia .

Antioxidant Properties

O-spiroketal glucosides also exhibit strong antioxidant activities, which can be advantageous in managing oxidative stress associated with diabetes and other metabolic disorders.

  • Studies on Antioxidant Activity : Research has indicated that certain O-spiroketal glucosides possess potent antioxidant properties, contributing to their potential therapeutic effects against oxidative damage . These compounds can help mitigate complications arising from chronic diseases like diabetes by reducing oxidative stress.

Anticancer Potential

The anticancer properties of O-spiroketal glucosides have been explored in various studies. Their unique structural features allow them to interact with biological targets involved in cancer progression.

  • In Vitro Studies : Recent investigations have shown that some derivatives of O-spiroketal glucosides exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These compounds have been found to induce apoptosis and inhibit cell proliferation, suggesting their potential as anticancer agents .

Enzyme Inhibition

O-spiroketal glucosides have been studied for their ability to inhibit specific enzymes involved in metabolic processes.

  • Glycogen Phosphorylase Inhibition : Some derivatives have demonstrated inhibitory effects on glycogen phosphorylase, an enzyme critical for glucose metabolism. This inhibition can further aid in controlling blood sugar levels and improving metabolic health .

Data Summary Table

Application AreaCompounds/ExamplesMechanism/EffectsReferences
AntidiabeticTofogliflozinSGLT2 inhibition; lowers blood glucose
AntioxidantVarious O-spiroketalsReduces oxidative stress
AnticancerNovel derivativesInduces apoptosis; inhibits proliferation
Enzyme InhibitionGlycogen phosphorylase inhibitorsModulates glucose metabolism

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of O-Spiroketal Glucoside and Analogues

Compound Name Structural Features Biological Activity Selectivity (SGLT2/SGLT1) Pharmacokinetic Properties Clinical Status
Tofogliflozin C-aryl glucoside with O-spiroketal ring SGLT2 inhibition 1,900:1 High oral bioavailability; renal excretion Phase III
Phlorizin Natural C-aryl glucoside (no spiroketal) SGLT1/SGLT2 inhibition 1:1 Poor oral absorption; rapid hydrolysis Preclinical
Dapagliflozin C-aryl glucoside with dioxabicyclo[3.2.1] ring SGLT2 inhibition 1,200:1 Moderate bioavailability Approved
Kaempferol-3-O-glucoside Flavonoid glucoside (natural product) Antioxidant, anti-inflammatory N/A Low bioavailability Research phase
Apigenin-7-O-glucoside Flavonoid glucoside (natural product) Anti-inflammatory, neuroprotective N/A Moderate absorption Research phase
Syringaresinol 4-O-glucoside Lignan glucoside Estrogenic, antioxidant N/A Poorly characterized Research phase

Key Observations:

SGLT2 Selectivity: The O-spiroketal ring in tofogliflozin confers superior selectivity compared to non-spiroketal C-aryl glucosides like phlorizin, which non-selectively inhibits both SGLT1 and SGLT2 .

Metabolic Stability: The spiroketal structure reduces susceptibility to enzymatic degradation, enhancing half-life compared to flavonoid glucosides (e.g., kaempferol-3-O-glucoside), which are rapidly metabolized .

Therapeutic Scope: While O-spiroketal glucosides target diabetes, flavonoid and lignan glucosides (e.g., apigenin-7-O-glucoside, syringaresinol 4-O-glucoside) exhibit antioxidant or hormone-modulating activities, reflecting divergent applications .

Clinical and Preclinical Data

  • Tofogliflozin : In rat models, it reduced renal glucose reabsorption by 80% under hyperglycemic conditions without affecting SGLT1-mediated glucose uptake in the intestine . Clinical trials demonstrated a 40–50% increase in urinary glucose excretion, surpassing earlier inhibitors like phlorizin .
  • Flavonoid Glucosides: Compounds like kaempferol-3-O-glucoside showed potent antioxidant activity (IC50 = 1 × 10⁻⁴ M) but lack specificity for glucose transporters .

Q & A

What are the common synthetic routes for O-spiroketal glucoside, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclocondensation or glycosylation strategies. For example, Ohtake et al. (2012) developed a macrocyclic C-aryl glucoside with an O-spiroketal ring system via selective glycosylation under controlled pH and temperature, achieving high stereochemical purity . Key factors affecting yield include:

  • Catalyst choice : Enzymatic vs. chemical catalysts (e.g., imidazole-1-sulfonyl azide) impact reaction specificity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-synthesis purification to remove traces .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during spiroketal formation .

Which analytical techniques are most effective for characterizing this compound’s structure and stability?

A combination of chromatographic and spectroscopic methods is critical:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Enables quantification of cis/trans isomers and degradation products in complex matrices (e.g., health food extracts) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves spiroketal ring conformation and glycosidic linkage stereochemistry .
  • X-ray Crystallography : Validates 3D structure, particularly for novel derivatives .
    Stability testing : Accelerated stability studies under varying pH and humidity identify degradation pathways, with LC-MS monitoring .

How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Contradictions often arise from methodological variability. To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK-293 for SGLT2 inhibition studies) and control for variables like glucose concentration .
  • Comparative analysis : Replicate experiments using protocols from conflicting studies (e.g., differing bacterial strains or incubation times) to isolate confounding factors .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for batch effects or instrument sensitivity differences .

What in vitro and in vivo models are appropriate for evaluating the pharmacological mechanisms of this compound?

  • In vitro :
    • SGLT2 inhibition assays : Use transfected HEK-293 cells to measure glucose uptake .
    • Enzyme kinetics : Assess binding affinity (Km) and inhibition constants (Ki) using purified SGLT2 .
  • In vivo :
    • Rodent models : Zucker diabetic fatty (ZDF) rats for long-term glycemic control studies .
    • Dose-response studies : Monitor renal glucose excretion and plasma HbA1c levels over 12 weeks to evaluate efficacy .

How can the PICOT framework guide the design of research questions for studying this compound’s therapeutic potential?

Using PICOT (Population, Intervention, Comparison, Outcome, Time):

  • Example :
    • P : Type 2 diabetic patients with inadequate glycemic control.
    • I : Oral administration of this compound (10 mg/day).
    • C : Standard metformin therapy (1000 mg/day).
    • O : Change in HbA1c levels at 12 weeks.
    • T : 12-week randomized controlled trial.
      This framework ensures clarity, reproducibility, and alignment with clinical endpoints .

What strategies optimize the isolation and purification of this compound from complex biological mixtures?

  • Extraction : Use 80% ethanol at 4°C in dark conditions to prevent isomerization .
  • Chromatography :
    • Size-exclusion chromatography : Removes high-molecular-weight contaminants .
    • Reverse-phase HPLC : Separates isomers using C18 columns and acetonitrile/water gradients .
  • Detergent-assisted purification : High-purity glucoside detergents (e.g., octylthioglucoside) stabilize proteins during co-purification without interfering with UV detection .

How do structural modifications to the spiroketal ring affect this compound’s bioactivity and pharmacokinetics?

  • Ring substituents : Electron-withdrawing groups (e.g., -NO₂) enhance SGLT2 binding affinity but may reduce solubility .
  • Glycosidic linkage : β-linked glucosides show higher metabolic stability than α-linked analogs in liver microsome assays .
  • Pharmacokinetics : Methylation of hydroxyl groups increases oral bioavailability by reducing first-pass metabolism .

What are the key considerations for ensuring reproducibility in this compound research?

  • Documentation : Report detailed protocols for synthesis, purification, and assay conditions (e.g., exact LC-MS parameters) .
  • Reference standards : Use commercially available or synthesized internal standards for quantification .
  • Data sharing : Deposit raw NMR/LC-MS spectra in public repositories (e.g., ChemSpider) for independent validation .

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